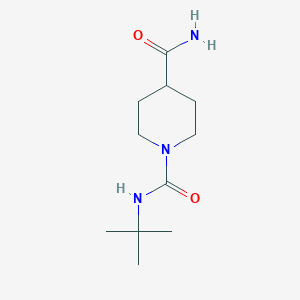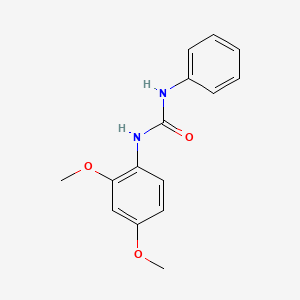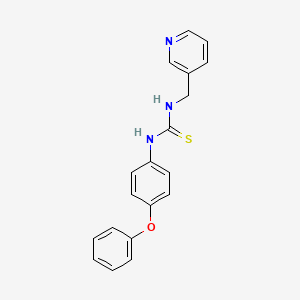
N~1~-(tert-butyl)-1,4-piperidinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(tert-butyl)-1,4-piperidinedicarboxamide (TBPB) is a chemical compound that has gained significant attention in recent years due to its potential as a research tool in neuroscience. TBPB is a positive allosteric modulator of the GABA~A~ receptor, which is a major inhibitory neurotransmitter receptor in the brain.
Wirkmechanismus
N~1~-(tert-butyl)-1,4-piperidinedicarboxamide acts as a positive allosteric modulator of the GABA~A~ receptor. This means that it binds to a site on the receptor that is distinct from the GABA binding site, and enhances the activity of the receptor when GABA is present. N~1~-(tert-butyl)-1,4-piperidinedicarboxamide increases the frequency of channel opening and prolongs the duration of the open state, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
N~1~-(tert-butyl)-1,4-piperidinedicarboxamide has been shown to have a variety of biochemical and physiological effects. It enhances the activity of GABA~A~ receptors, leading to increased inhibition of neuronal activity. This can result in decreased anxiety, anticonvulsant effects, and decreased drug-seeking behavior in animal models of addiction. N~1~-(tert-butyl)-1,4-piperidinedicarboxamide has also been shown to have antioxidant properties, which may be beneficial in treating neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(tert-butyl)-1,4-piperidinedicarboxamide has several advantages as a research tool. It is highly selective for the GABA~A~ receptor, and does not interact with other neurotransmitter receptors. It has a long half-life, which allows for prolonged effects on neuronal activity. However, N~1~-(tert-butyl)-1,4-piperidinedicarboxamide has some limitations as well. It is not water-soluble, which can make it difficult to administer to animals. Additionally, it has a relatively low potency compared to other GABA~A~ receptor modulators, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N~1~-(tert-butyl)-1,4-piperidinedicarboxamide. One area of interest is the potential use of N~1~-(tert-butyl)-1,4-piperidinedicarboxamide in treating neurological disorders such as anxiety, epilepsy, and addiction. Another area of interest is the development of more potent and water-soluble analogs of N~1~-(tert-butyl)-1,4-piperidinedicarboxamide. Finally, research on the long-term effects of N~1~-(tert-butyl)-1,4-piperidinedicarboxamide on neuronal activity and behavior could provide valuable insights into the role of GABA~A~ receptors in the brain.
Conclusion
N~1~-(tert-butyl)-1,4-piperidinedicarboxamide is a promising research tool for studying the role of GABA~A~ receptors in the brain. Its ability to enhance the activity of GABA~A~ receptors has led to its use in a variety of neurological research applications. While N~1~-(tert-butyl)-1,4-piperidinedicarboxamide has some limitations, its selectivity and long half-life make it a valuable tool for studying neuronal activity and behavior. Future research on N~1~-(tert-butyl)-1,4-piperidinedicarboxamide could lead to new insights into the role of GABA~A~ receptors in neurological disorders and the development of more potent analogs.
Synthesemethoden
N~1~-(tert-butyl)-1,4-piperidinedicarboxamide can be synthesized through a multi-step process that involves the reaction of tert-butylamine with 1,4-dicarbonyl compounds. The final step involves the reaction of the intermediate product with piperidine to produce N~1~-(tert-butyl)-1,4-piperidinedicarboxamide. The purity of N~1~-(tert-butyl)-1,4-piperidinedicarboxamide can be increased through recrystallization and purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N~1~-(tert-butyl)-1,4-piperidinedicarboxamide has been used extensively in research to study the role of GABA~A~ receptors in the brain. It has been shown to enhance the activity of GABA~A~ receptors, which can lead to increased inhibition of neuronal activity. This inhibition can be useful in studying a variety of neurological disorders, including anxiety, epilepsy, and addiction.
Eigenschaften
IUPAC Name |
1-N-tert-butylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-11(2,3)13-10(16)14-6-4-8(5-7-14)9(12)15/h8H,4-7H2,1-3H3,(H2,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOCQMNVOJUEFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Tert-butylpiperidine-1,4-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(aminosulfonyl)phenyl]-5-bromo-2-furamide](/img/structure/B5778914.png)
![ethyl ({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetate](/img/structure/B5778920.png)

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5778927.png)
![2-[(2,6-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5778935.png)


![6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5778969.png)
![ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5778973.png)

